molecular formula C6H8Cl2N4 B6223099 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride CAS No. 2763749-82-0

1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride

Cat. No. B6223099
CAS RN: 2763749-82-0
M. Wt: 207.1
InChI Key:
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Description

1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride (1H-PPAD) is a type of organic compound that has been studied for its potential applications in various scientific fields. 1H-PPAD is a heterocyclic compound, which is composed of nitrogen, carbon, and hydrogen atoms. 1H-PPAD is a versatile compound that has been studied for its potential use in the synthesis of various compounds, as well as its potential applications in the field of medicinal chemistry.

Scientific Research Applications

1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has been studied for its potential applications in various scientific fields. In medicinal chemistry, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that plays an important role in the regulation of the neurotransmitter acetylcholine in the brain. Inhibition of this enzyme can potentially lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of certain neurological disorders. In addition, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has been studied for its potential use as a ligand for the enzyme monoamine oxidase. Monoamine oxidase is an enzyme that is involved in the metabolism of certain neurotransmitters, such as dopamine and serotonin. Inhibition of this enzyme can potentially lead to increased levels of these neurotransmitters in the brain, which may be beneficial in the treatment of certain psychiatric disorders.

Mechanism of Action

1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has been studied for its potential mechanism of action. The exact mechanism of action of 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride is not yet fully understood, however, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine in the brain. Inhibition of this enzyme can potentially lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of certain neurological disorders. In addition, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has been studied for its potential use as a ligand for the enzyme monoamine oxidase. Monoamine oxidase is an enzyme that is involved in the metabolism of certain neurotransmitters, such as dopamine and serotonin. Inhibition of this enzyme can potentially lead to increased levels of these neurotransmitters in the brain, which may be beneficial in the treatment of certain psychiatric disorders.
Biochemical and Physiological Effects
1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has been studied for its potential biochemical and physiological effects. In animal studies, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has been shown to increase the levels of the neurotransmitter acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays an important role in memory, learning, and other cognitive functions. In addition, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain. Dopamine and serotonin are neurotransmitters that are involved in the regulation of mood and other psychological functions.

Advantages and Limitations for Lab Experiments

1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has several advantages and limitations for laboratory experiments. One advantage of 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride is its relatively low cost, which makes it an attractive option for laboratory experiments. In addition, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride is relatively easy to synthesize, and it is stable in a variety of conditions. However, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride is a relatively new compound, and its effects on humans and animals are not yet fully understood. Therefore, caution should be taken when using 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride in laboratory experiments.

Future Directions

1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has potential applications in a variety of scientific fields. In the future, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride could be studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which could potentially lead to increased levels of acetylcholine in the brain and may be beneficial in the treatment of certain neurological disorders. In addition, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride could be studied for its potential use as a ligand for the enzyme monoamine oxidase, which could potentially lead to increased levels of certain neurotransmitters in the brain and may be beneficial in the treatment of certain psychiatric disorders. Furthermore, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride could be studied for its potential use as an inhibitor of other enzymes, such as proteases and phosphatases, which could potentially lead to increased levels of certain proteins and may be beneficial in the treatment of certain diseases. Finally, 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride could be studied for its potential use as a drug delivery system, which could potentially lead to increased bioavailability of certain drugs and may be beneficial in the treatment of certain diseases.

Synthesis Methods

1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride can be synthesized by a variety of methods. The most commonly used method is the condensation reaction between 4-aminopyridine and 1,2,3-triazole. This reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid. The reaction is usually carried out at room temperature, and the product is isolated as the dihydrochloride salt. Other methods of synthesis include the reaction between 4-aminopyridine and ethyl chloroformate, and the reaction between 4-aminopyridine and ethyl chloroformate in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride involves the reaction of 4-chloro-3-nitropyrazole with 2-aminopyridine followed by reduction of the nitro group and subsequent formation of the dihydrochloride salt.", "Starting Materials": [ "4-chloro-3-nitropyrazole", "2-aminopyridine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloro-3-nitropyrazole is reacted with 2-aminopyridine in the presence of a base such as sodium hydroxide to form 1H-pyrazolo[3,4-c]pyridin-4-amine.", "Step 2: The nitro group in the product from step 1 is reduced to an amino group using a reducing agent such as sodium borohydride.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 1H-pyrazolo[3,4-c]pyridin-4-amine." ] }

CAS RN

2763749-82-0

Product Name

1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.1

Purity

93

Origin of Product

United States

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